Piragliatin

概要

説明

ピラグリアチンは、RO4389620としても知られており、新規のグルコキナーゼ活性化剤です。グルコキナーゼは、グルコースをグルコース6リン酸にリン酸化することで触媒する、グルコース恒常性に重要な役割を果たします。 ピラグリアチンは、空腹時と食後時のいずれにおいても血漿グルコースレベルを低下させることが示されており、2型糖尿病の治療のための有望な治療薬となっています .

準備方法

ピラグリアチンの合成には、鍵となる中間体の調製から始まるいくつかの工程が含まれます。合成経路には一般的に、以下の工程が含まれます。

ピラジン環の形成: 適切な出発物質を制御された条件下で反応させて、ピラジン環を形成します。

クロロメチルスルホニル基の導入: この工程では、芳香族環の塩素化とスルホン化を行います。

シクロペンチル基の形成: 適切な前駆体の環化により、シクロペンチル環を形成します。

カップリング反応: 最後の工程では、中間体をカップリングして、完全なピラグリアチン分子を形成します.

ピラグリアチンの工業生産方法では、最終生成物の純度と収率を確保しながら、これらの合成経路をスケールアップする必要があります。これには、反応条件の最適化、高純度試薬の使用、高度な精製技術の採用が一般的に含まれます。

化学反応の分析

ピラグリアチンは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: ピラグリアチンは、特にメチルスルホニル基の硫黄原子上での酸化反応を起こす可能性があります。

還元: 還元反応は、シクロペンチル環のカルボニル基で起こる可能性があります。

置換: 置換反応は、芳香族環、特にクロロメチルスルホニル基に隣接する位置で起こる可能性があります。

これらの反応で一般的に使用される試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤があります。 これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

ピラグリアチンは、特に化学、生物学、医学、産業の分野で、いくつかの科学研究の応用があります。

科学的研究の応用

Piragliatin is a glucokinase activator (GKA) that was studied for its potential use in treating type 2 diabetes . Glucokinase plays a key role in glucose homeostasis, and this compound has demonstrated glucose-lowering effects in individuals with mild type 2 diabetes . However, its development was eventually discontinued after Phase II clinical trials due to concerns about potential liver toxicity with chronic use .

Mechanism of Action

this compound is a nonessential, mixed-type activator of glucokinase, meaning it both increases the maximal velocity and the affinity of glucokinase for glucose . Preclinical studies have shown that this compound impacts glucose metabolism in both pancreatic beta-cells and hepatic cells . Specifically, this compound enhances glucose-stimulated insulin secretion (GSIS) in human islets, shifting the glucose dependency curve of GSIS to the left .

Clinical Studies and Results

this compound has been evaluated in several clinical trials involving patients with type 2 diabetes. Some key findings from these studies include:

- Glucose Reduction: this compound caused a dose-dependent reduction of glucose levels in both fasting and fed states . In one study, this compound treatment at steady state resulted in dose-dependent reductions of up to 32.5% in fasting plasma glucose and 35.5% in postprandial plasma glucose for the highest dose tested .

- Improved β-cell Function: Studies showed that this compound caused a dose-dependent increase in β-cell function .

- Changes in Glucose Turnover: In the fasting state, this compound was found to reduce endogenous glucose output and increase glucose use . In the fed state, the primary effect of this compound was on β-cell function .

- Insulin Secretory Profile: this compound was found to improve the insulin secretory profile and increase β-cell sensitivity to glucose . It can also decrease hepatic glucose output in patients with T2D .

Pharmacokinetics

this compound exposure was shown to be dose-proportional without appreciable accumulation or food effect .

Adverse Events

The most frequent adverse events associated with this compound treatment were headache and mild hypoglycemia . Additionally, the effect of this compound on the QTc interval was dose/exposure-dependent following short-term multiple doses .

作用機序

ピラグリアチンは、グルコースをグルコース6リン酸にリン酸化を触媒する酵素であるグルコキナーゼを活性化することによって作用を発揮します。この活性化はグルコキナーゼの酵素活性を高め、グルコース代謝の強化につながります。膵臓のβ細胞では、これによりインスリン分泌が増加し、肝細胞では、グルコースの取り込みとグリコーゲンの合成が促進されます。 全体的な効果は、血漿グルコースレベルの低下です .

類似の化合物との比較

ピラグリアチンは、グルコキナーゼ活性化剤として知られる化合物のクラスに属します。類似の化合物には、以下が含まれます。

ドルザグリチン: 2型糖尿病の治療における臨床試験で有望な結果を示している、別のグルコキナーゼ活性化剤。

AZD1656: 血糖値を低下させる可能性について研究されているグルコキナーゼ活性化剤。

PF-04937319: グルコース代謝に与える影響について研究されているグルコキナーゼ活性化剤。

ピラグリアチンは、その特有の分子構造と、空腹時と食後時のいずれにおいてもβ細胞機能とグルコース代謝を強化する能力においてユニークです。 これは、2型糖尿病の治療のための有望な候補となっています .

類似化合物との比較

Piragliatin is part of a class of compounds known as glucokinase activators. Similar compounds include:

Dorzagliatin: Another glucokinase activator that has shown promise in clinical trials for the treatment of type 2 diabetes.

AZD1656: A glucokinase activator that has been investigated for its potential to lower blood glucose levels.

PF-04937319: A glucokinase activator that has been studied for its effects on glucose metabolism.

This compound is unique in its specific molecular structure and its ability to enhance β-cell function and glucose metabolism in both fasting and fed states. This makes it a promising candidate for the treatment of type 2 diabetes .

生物活性

Piragliatin (also known as RO4389620) is a novel glucokinase activator (GKA) that has garnered attention for its potential therapeutic effects in managing type 2 diabetes mellitus (T2DM). Glucokinase plays a pivotal role in glucose homeostasis, and its activation can lead to improved insulin secretion and glucose utilization. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

This compound acts primarily by enhancing the activity of glucokinase, which is crucial for regulating glucose levels in the body. By activating glucokinase, this compound facilitates:

- Increased Insulin Secretion : Enhanced β-cell function leads to increased insulin release in response to elevated glucose levels.

- Reduced Hepatic Glucose Output : The compound decreases endogenous glucose production by the liver.

- Improved Glucose Utilization : It promotes the uptake and utilization of glucose by peripheral tissues.

Key Findings from Clinical Studies

- Phase Ib Study : A randomized, double-blind, placebo-controlled trial involving 15 patients with mild T2DM demonstrated that this compound significantly lowers plasma glucose levels in both fasting and fed states. The results indicated a dose-dependent reduction in glucose levels with significant improvements in β-cell function and glucose turnover (p < 0.01) .

- Multiple-Dose Study : In a study involving 59 T2DM patients, multiple doses of this compound resulted in dose-dependent reductions of up to 32.5% in fasting plasma glucose and 35.5% postprandially at the highest doses (200 mg) . The treatment was well tolerated, with only mild or moderate hypoglycemia reported as an adverse event.

- Comparative Study with Exenatide : Research comparing the protective effects of this compound and exenatide on β-cell death showed that while both compounds provided protection against stress-induced cell death, their mechanisms differed. This compound's protective effect was linked to enhanced glucose utilization rather than direct signaling pathways involved in cell survival .

Summary of Clinical Trials Involving this compound

| Study Type | Participants | Dosage (mg) | Primary Outcome | Result |

|---|---|---|---|---|

| Phase Ib Trial | 15 | 25, 100 | Plasma glucose concentration | Significant reduction (p < 0.01) |

| Multiple-Dose Study | 59 | 10-200 | Fasting and postprandial plasma glucose | Up to 35.5% reduction |

| Comparative Study | Not specified | 10 | β-cell viability | Dose-dependent increase |

Efficacy and Safety Profile

The efficacy of this compound is underscored by its ability to lower blood glucose without significant risk of hypoglycemia when used appropriately. However, concerns regarding potential liver toxicity have been noted, leading to the discontinuation of further development after phase II trials .

Case Study 1: Efficacy in Mild Type 2 Diabetes

A patient with mild T2DM treated with this compound showed marked improvement in glycemic control over a four-week period, with fasting plasma glucose levels dropping from 180 mg/dL to 130 mg/dL. This case highlights the potential for this compound to serve as an effective therapeutic option for managing blood sugar levels in diabetic patients.

Case Study 2: Tolerability Assessment

In another case involving a cohort of T2DM patients receiving this compound, adverse effects were minimal. Only one patient experienced mild hypoglycemia during treatment, which was easily managed through dietary adjustments.

特性

IUPAC Name |

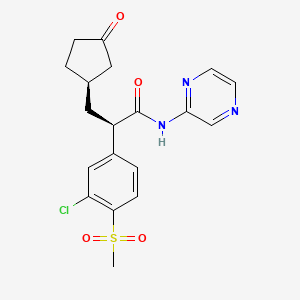

(2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-[(1R)-3-oxocyclopentyl]-N-pyrazin-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4S/c1-28(26,27)17-5-3-13(10-16(17)20)15(9-12-2-4-14(24)8-12)19(25)23-18-11-21-6-7-22-18/h3,5-7,10-12,15H,2,4,8-9H2,1H3,(H,22,23,25)/t12-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEANIURBPHCHMG-SWLSCSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](C[C@H]2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048520 | |

| Record name | Piragliatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625114-41-2 | |

| Record name | Piragliatin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625114412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piragliatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRAGLIATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM1HR7IP1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。